molecular formula C14H17ClF3N3O2 B2448607 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide CAS No. 303150-23-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide

Cat. No.: B2448607
CAS No.: 303150-23-4
M. Wt: 351.75
InChI Key: XWXXCSFXJPWROR-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
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Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide, commonly referred to as a derivative of pyridine and piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13ClF3N3OC_{12}H_{13}ClF_3N_3O, with a molecular weight of approximately 276.65 g/mol. Its structure includes a chloro and trifluoromethyl group on the pyridine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC12H13ClF3N3OC_{12}H_{13}ClF_3N_3O
Molecular Weight276.65 g/mol
Melting Point107-109 °C
CAS Number96741-18-3

Research indicates that this compound interacts with various biological pathways, primarily through modulation of G protein-coupled receptors (GPCRs). The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding affinity.

  • G Protein-Coupled Receptors (GPCRs) : The compound is thought to interact with specific GPCRs involved in neurotransmission and inflammation pathways, leading to altered intracellular signaling cascades.
  • Calcium Ion Modulation : Studies have shown that compounds similar to this one can lead to an elevation in intracellular calcium ions via inositol trisphosphate pathways, affecting cellular responses such as secretion and muscle contraction .

Biological Activities

The biological activities attributed to this compound include:

  • Antinociceptive Effects : Similar compounds have demonstrated pain-relieving properties by modulating endocannabinoid systems, which may also apply to this compound.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Neurogenic Inflammation : A study demonstrated that similar pyridine derivatives inhibited neurogenic inflammation in guinea pig airways, suggesting a potential application in respiratory conditions .
  • Endocannabinoid Modulation : Research has shown that compounds affecting the endocannabinoid system can alleviate chronic pain and inflammation by enhancing endogenous cannabinoid signaling .
  • Calcium Signaling : Another study highlighted how certain derivatives modulate calcium signaling pathways, which are crucial for various physiological processes including neurotransmitter release and muscle contraction .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c15-11-7-10(14(16,17)18)8-20-12(11)21-4-1-9(2-5-21)13(23)19-3-6-22/h7-9,22H,1-6H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXXCSFXJPWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.